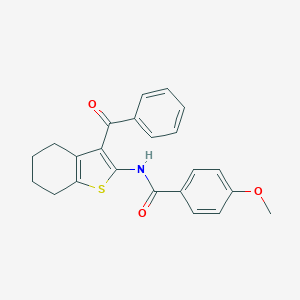
N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-ethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalimide moiety and an ethoxybenzamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-ethoxybenzamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 2-ethoxybenzoyl chloride under suitable conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phthalimides.
Aplicaciones Científicas De Investigación
N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)thiourea
- N-cyclooctyl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide
Uniqueness
Compared to similar compounds, N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-ethoxybenzamide stands out due to its unique ethoxybenzamide group, which may confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H18N2O4 |
|---|---|
Peso molecular |
314.34g/mol |
Nombre IUPAC |
N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C17H18N2O4/c1-2-23-14-10-6-5-9-13(14)15(20)18-19-16(21)11-7-3-4-8-12(11)17(19)22/h3-6,9-12H,2,7-8H2,1H3,(H,18,20) |
Clave InChI |
RZIKJIQGEPUNMZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NN2C(=O)C3CC=CCC3C2=O |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NN2C(=O)C3CC=CCC3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Dichloro-7-(4-fluorophenyl)-1a-(4-methoxyphenyl)-7,7a-dihydrocyclopropa[b]chromene](/img/structure/B376188.png)



![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B376193.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B376195.png)

![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B376198.png)
![Ethyl 2-[(3,5-dichloro-2-hydroxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B376200.png)
![ethyl 2-[(3,5-dibromo-2-hydroxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B376201.png)
![Ethyl 2-[(2-hydroxy-5-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B376203.png)


